N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide linker connecting two distinct aromatic moieties. The ethanediamide group (-NH-C(=O)-C(=O)-NH-) bridges a 2,2'-bithiophene subunit (attached via an ethyl chain) and a 5-chloro-2-methylphenyl group. The bithiophene component contributes to extended π-conjugation, which may enhance electronic properties relevant to material science or pharmacological interactions. The chloro and methyl substituents on the phenyl ring likely influence lipophilicity, steric effects, and binding affinity in biological systems.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-12-4-5-13(20)11-15(12)22-19(24)18(23)21-9-8-14-6-7-17(26-14)16-3-2-10-25-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPNRDOEGUPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethanediamide-Linked Analogues
- N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide (): Differs in the aromatic substituents, replacing the bithiophene-ethyl group with a piperazinyl-indole moiety.
Bithiophene Derivatives
Polymeric Bithiophene Systems
Bithiophene Functionalization
- Vilsmeier-Haack vs. Lithiation-Formylation (): The target compound’s bithiophene-ethyl group could be synthesized via Stille coupling (as in ) or thionation-cyclization (). Electrophilic substitution (e.g., Vilsmeier-Haack) favors electron-rich positions, while lithiation targets acidic protons (e.g., 5´-H in 5-piperidino-2,2'-bithiophene). Such regioselectivity impacts the placement of functional groups in analogs .
Amide Bond Formation
Table 1: Comparative Overview of Key Compounds
*Calculated based on structural formulae; †Estimated from polymeric structure.
Electronic and Steric Effects
- In contrast, methoxy or hydroxy groups in analogs (e.g., Compound 14) donate electrons, altering redox potentials .
- The ethyl spacer between the bithiophene and ethanediamide may reduce steric clashes compared to direct aryl-amide linkages, improving binding kinetics in hypothetical targets.
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